3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a nitrile group at the 3-position of the propanone chain
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .
Mode of Action
The compound’s interaction with its targets leads to a balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition can reduce the excitability of neurons, potentially leading to its anticonvulsant and antinociceptive effects .
Biochemical Pathways
The compound’s antinociceptive properties were evaluated in models of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy . This suggests that the compound may affect pathways related to pain perception and response.
Result of Action
The compound demonstrated significant antinociceptive effects in the formalin-induced model of tonic pain . Furthermore, it revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy, while it attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .
Action Environment
The compound’s effects were evaluated in various animal models, suggesting that its action may be influenced by biological and environmental factors .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with enzymes and proteins involved in pain and inflammation . For example, it has been shown to have significant inhibitory activity towards lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response .
Cellular Effects
In cellular models, 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile has demonstrated potential antinociceptive (pain-relieving) and antiallodynic (preventing pain caused by non-painful stimuli) effects . It has been suggested that it may influence cell function by modulating the activity of LOX and COX-2, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile typically involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring and has similar biological activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Another derivative with enhanced anticonvulsant properties.
Uniqueness
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQCCUVFYGEJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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